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molecular formula C10H11NO3 B8558303 6-Amino-2,2-dimethyl-benzo[1,3]dioxin-4-one CAS No. 842137-46-6

6-Amino-2,2-dimethyl-benzo[1,3]dioxin-4-one

Cat. No. B8558303
M. Wt: 193.20 g/mol
InChI Key: MRRAHVVJYAOMSB-UHFFFAOYSA-N
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Patent
US08138357B2

Procedure details

6-Nitro-2,2-dimethyl-4H-benzo[1,3]dioxin-4-one (5 g, 22.42 mmol) was taken up in EtOH (35 ml) and 10% Pd on C (wet basis) (2.37 g) was added. The mixture was hydrogenated at 50 psi for 1 hr. The mixture was filtered through celite and the volatiles were removed in vacuo. IPA (50 ml) was added and the mixture was heated at 60° C. for 5 mins then allowed to cool to RT. The resulting solid was filtered off, washed with MTBE and dried in vacuo to give 2.93 g of 6-amino-2,2-dimethyl-4H-benzo[1,3]dioxin-4-one (68%) as a yellow solid.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[CH:6][C:7]2[O:12][C:11]([CH3:14])([CH3:13])[O:10][C:9](=[O:15])[C:8]=2[CH:16]=1)([O-])=O>CCO.[Pd]>[NH2:1][C:4]1[CH:5]=[CH:6][C:7]2[O:12][C:11]([CH3:13])([CH3:14])[O:10][C:9](=[O:15])[C:8]=2[CH:16]=1

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=CC2=C(C(OC(O2)(C)C)=O)C1
Step Two
Name
Quantity
35 mL
Type
solvent
Smiles
CCO
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered through celite
CUSTOM
Type
CUSTOM
Details
the volatiles were removed in vacuo
ADDITION
Type
ADDITION
Details
IPA (50 ml) was added
TEMPERATURE
Type
TEMPERATURE
Details
to cool to RT
FILTRATION
Type
FILTRATION
Details
The resulting solid was filtered off
WASH
Type
WASH
Details
washed with MTBE
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
NC=1C=CC2=C(C(OC(O2)(C)C)=O)C1
Measurements
Type Value Analysis
AMOUNT: MASS 2.93 g
YIELD: PERCENTYIELD 68%
YIELD: CALCULATEDPERCENTYIELD 67.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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